molecular formula C26H26N2O2 B1673185 (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone CAS No. 133438-58-1

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

Cat. No.: B1673185
CAS No.: 133438-58-1
M. Wt: 398.5 g/mol
InChI Key: ICKWPPYMDARCKJ-UHFFFAOYSA-N
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Description

JWH 193 is a synthetic cannabinoid from the aminoalkylindole and naphthoylindole families. It acts as a cannabinoid receptor agonist, binding to the central cannabinoid receptor 1 with high affinity. This compound was invented by the pharmaceutical company Sanofi-Winthrop in the early 1990s .

Scientific Research Applications

JWH 193 has several scientific research applications:

Mechanism of Action

Target of Action

JWH-193, also known as (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone, is a synthetic cannabinoid that primarily targets the cannabinoid receptor 1 (CB1 receptor) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and plays a crucial role in the endocannabinoid system .

Mode of Action

JWH-193 acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, around seven times more tightly than its parent compound JWH-200 . This binding triggers a series of intracellular events, leading to changes in the cellular activity .

Biochemical Pathways

The interaction of JWH-193 with the CB1 receptor affects various biochemical pathways. The activation of the CB1 receptor can influence the activity of adenylate cyclase and various ion channels, leading to changes in the levels of cyclic AMP and intracellular calcium . These changes can further affect downstream signaling pathways, influencing various cellular processes such as neurotransmission .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body

Result of Action

The activation of the CB1 receptor by JWH-193 can lead to various molecular and cellular effects. These effects can include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways . These changes can influence various physiological processes, potentially leading to the psychoactive effects often associated with cannabinoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-193. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of JWH-193 . Additionally, individual factors such as the user’s metabolic rate, body mass, and health status can also influence the effects of JWH-193

Biochemical Analysis

Biochemical Properties

JWH-193 plays a significant role in biochemical reactions by acting as a potent agonist of the CB1 receptor. It has a binding affinity at the CB1 receptor of 6 nM, which is approximately seven times tighter than its parent compound, JWH-200 . This interaction with the CB1 receptor influences various biochemical pathways, including those involved in pain modulation, appetite regulation, and mood stabilization. The compound’s high affinity for the CB1 receptor suggests strong interactions with G-protein coupled receptors, leading to downstream signaling effects .

Cellular Effects

JWH-193 impacts various cell types and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. As a CB1 receptor agonist, JWH-193 influences the endocannabinoid system, which plays a crucial role in maintaining cellular homeostasis. The activation of CB1 receptors by JWH-193 can lead to changes in intracellular calcium levels, cyclic AMP production, and activation of mitogen-activated protein kinases (MAPKs) . These changes can affect cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, JWH-193 exerts its effects by binding to the CB1 receptor, a G-protein coupled receptor. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels. The reduction in cyclic AMP levels subsequently affects protein kinase A (PKA) activity, leading to alterations in gene expression . Additionally, JWH-193 can modulate ion channels and other signaling molecules, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH-193 can change over time due to its stability and degradation. Studies have shown that synthetic cannabinoids like JWH-193 can remain stable for extended periods under controlled conditions . Prolonged exposure to JWH-193 may lead to receptor desensitization and downregulation, affecting its long-term efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects can diminish over time, necessitating higher doses to achieve the same response .

Dosage Effects in Animal Models

The effects of JWH-193 vary with different dosages in animal models. At low doses, JWH-193 can produce analgesic and anti-inflammatory effects by activating the CB1 receptor . At higher doses, the compound may induce adverse effects such as hypothermia, catalepsy, and reduced locomotor activity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

JWH-193 undergoes metabolic transformations primarily through hydroxylation and carboxylation, followed by glucuronidation . These metabolic pathways involve enzymes such as cytochrome P450s, which facilitate the oxidation of JWH-193 to its hydroxylated and carboxylated metabolites. The metabolites are then conjugated with glucuronic acid, enhancing their solubility and excretion .

Transport and Distribution

Within cells and tissues, JWH-193 is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain. JWH-193’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and clearance .

Subcellular Localization

JWH-193’s subcellular localization is primarily within the cell membrane, where it interacts with CB1 receptors . The compound’s localization is facilitated by its lipophilic properties, allowing it to integrate into the lipid bilayer of the cell membrane. This integration is crucial for its interaction with membrane-bound receptors and subsequent signaling events .

Preparation Methods

The synthesis of JWH 193 involves the reaction of 1-(2-morpholin-4-ylethyl)indole with 4-methylnaphthalen-1-ylmethanone. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity

Chemical Reactions Analysis

JWH 193 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

JWH 193 is similar to other synthetic cannabinoids such as JWH 200, JWH 122, and JWH 198. it has a higher binding affinity and potency compared to JWH 200. A structural isomer of JWH 193 with the methyl group on the indole ring instead of the naphthoyl ring also exhibits increased potency .

Similar Compounds

JWH 193’s uniqueness lies in its high binding affinity and potency, making it a valuable compound for research purposes.

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWPPYMDARCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158108
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133438-58-1
Record name (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133438-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-193
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-193
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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